molecular formula C25H30F2O10 B13758024 6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) CAS No. 60864-49-5

6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate)

Cat. No.: B13758024
CAS No.: 60864-49-5
M. Wt: 528.5 g/mol
InChI Key: HADBRQWKADXKGS-FPCKIHMMSA-N
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Description

6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various skin conditions, such as eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) involves multiple steps. The starting material is often 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. The key steps include:

    Acetylation: of the 21-hydroxy group.

    Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.

    Acetylation: of the 17alpha-hydroxy and 3-keto groups.

    Fluorination: at the 6beta position.

    Hydrolysis: to remove the 3-acetyl group.

    Epoxidation: of the 9(11)-double bond followed by addition of hydrogen fluoride to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

    Dehydrogenation: to form the 1-double bond.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like chromatography and crystallization are used for purification .

Chemical Reactions Analysis

Types of Reactions

6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated steroids .

Scientific Research Applications

6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Extensively researched for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Used in the formulation of topical creams and ointments for skin conditions

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The result is the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes. Key molecular targets include cytokines, chemokines, and adhesion molecules .

Properties

CAS No.

60864-49-5

Molecular Formula

C25H30F2O10

Molecular Weight

528.5 g/mol

IUPAC Name

4-[(6R,8S,10S,11S,13S,14S,16S,17S)-16-(carboxymethyl)-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C25H30F2O10/c1-21-4-3-11(28)5-13(21)15(26)6-12-14-8-23(36,10-19(33)34)25(37,20(35)16(29)7-18(31)32)22(14,2)9-17(30)24(12,21)27/h3-5,12,14-17,29-30,36-37H,6-10H2,1-2H3,(H,31,32)(H,33,34)/t12-,14-,15+,16?,17-,21-,22-,23-,24?,25-/m0/s1

InChI Key

HADBRQWKADXKGS-FPCKIHMMSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@@]([C@@]2(C(=O)C(CC(=O)O)O)O)(CC(=O)O)O)C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)C(CC(=O)O)O)O)(CC(=O)O)O)CC(C4=CC(=O)C=CC43C)F)F)O

Origin of Product

United States

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